2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole
Overview
Description
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a methylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylthiolation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,3,4-thiadiazole:
2-(Methylthio)-5-(trifluoromethyl)-1,2,4-thiadiazole: A structural isomer with different chemical properties and reactivity.
Uniqueness
The presence of both the methylthio and trifluoromethyl groups in 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts unique chemical properties, such as enhanced lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULROOIOMHZXHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067694 | |
Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32539-16-5 | |
Record name | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32539-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to produce 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole?
A: The primary method involves reacting methyldithiocarbazinate with an excess of trifluoroacetic acid. [, , ] Following the reaction, water and excess trifluoroacetic acid are removed, often through distillation. []
Q2: Are there any alternative synthetic approaches for this compound?
A: Yes, one study describes a method starting with this compound as the starting material. [] This method utilizes a phase transfer catalyst and sodium tungstate to facilitate the reaction, aiming to improve the yield and purity of the final product. []
Q3: What are the advantages of using a phase transfer catalyst and sodium tungstate in the synthesis of this compound as described in one of the studies?
A: The study highlights several benefits of this approach. Firstly, it significantly enhances the reaction efficiency without requiring organic solvents. [] This leads to improvements in both the purity and yield of the desired 2-(methylsulfuryl)-5-(trifluoromethyl)-1,3,4-thiadiazole product. [] Additionally, this method allows for a lower reaction temperature, thereby mitigating the risks associated with high-temperature reactions involving oxydol and water. []
Q4: What is the significance of research focusing on the synthesis of this compound and its derivatives?
A: The research primarily targets the development of new pesticides. [] The presence of the trifluoromethyl and methylsulfuryl groups in these compounds often contributes to their pesticidal activity. Therefore, exploring efficient and safe synthetic routes for these compounds is crucial for advancing agricultural solutions.
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